3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal
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Description
3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal, also known as this compound, is a useful research compound. Its molecular formula is C22H26FNO2 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
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Biological Activity
3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal, also known as cerivastatin, is a synthetic organic compound that has garnered attention for its biological activities, particularly in the context of cholesterol management and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
IUPAC Name: (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid
CAS Registry Number: 145599-86-6
Molecular Formula: C20H26FNO3
Molecular Weight: 347.43 g/mol
Cerivastatin functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, cerivastatin effectively lowers plasma cholesterol levels, which can reduce the risk of cardiovascular diseases. The compound's structure allows it to bind competitively to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis.
Cholesterol-Lowering Effects
Cerivastatin was initially developed as a cholesterol-lowering agent. Clinical studies demonstrated that it significantly reduces low-density lipoprotein (LDL) cholesterol levels and total cholesterol in patients with hypercholesterolemia. The efficacy of cerivastatin in lowering cholesterol levels was comparable to other statins available at the time.
Cytoprotective Effects
Research has shown that cerivastatin may have cytoprotective properties beyond its lipid-lowering effects. In animal models, it has been observed to improve transcriptome alterations induced by alpha-synuclein overexpression in dopaminergic neurons, suggesting potential neuroprotective effects that may be beneficial in neurodegenerative diseases like Parkinson's disease .
Case Studies and Research Findings
-
Clinical Trials on Cholesterol Management:
- A study involving patients with familial hypercholesterolemia showed that cerivastatin reduced LDL cholesterol by approximately 40% over a 12-week period .
- Another trial indicated that cerivastatin was effective in reducing cardiovascular events in high-risk patients when used in combination with lifestyle modifications.
- Neuroprotective Studies:
- Comparative Efficacy:
Data Table: Summary of Biological Activities
Properties
CAS No. |
177964-68-0 |
---|---|
Molecular Formula |
C22H26FNO2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(E)-3-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal |
InChI |
InChI=1S/C22H26FNO2/c1-14(2)21-18(7-6-12-25)20(16-8-10-17(23)11-9-16)19(13-26-5)22(24-21)15(3)4/h6-12,14-15H,13H2,1-5H3/b7-6+ |
InChI Key |
HEGITGKZHDOFJZ-VOTSOKGWSA-N |
SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/C=O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC=O |
Synonyms |
3-[4-(4-FLUOROPHENYL)-2,6-DIISOPROPYL-5-(METHOXYMETHYL)PYRIDIN-3-YL]ACRYLALDEHYDE |
Origin of Product |
United States |
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